Specific Scientific Field: Catalysis
Comprehensive and Detailed Summary of the Application: “Benzyl N-(2-hydroxyethyl)carbamate” has been utilized in the field of catalysis. Specifically, it was used in the Au (I)-catalyzed intramolecular hydroamination of N-allenyl carbamates.
Thorough Summary of the Results or Outcomes Obtained: The application of “Benzyl N-(2-hydroxyethyl)carbamate” in this context effectively formed piperidine derivatives.
Specific Scientific Field: Medicinal Chemistry
Comprehensive and Detailed Summary of the Application: This compound is used as an intermediate in the preparation of alkynylaryladenines, which act as A2A adenosine receptor agonists.
Thorough Summary of the Results or Outcomes Obtained: The use of this compound in the synthesis of alkynylaryladenines has shown promising results in terms of their activity as A2A adenosine receptor agonists.
Specific Scientific Field: Biochemistry
Comprehensive and Detailed Summary of the Application: “Benzyl N-(2-hydroxyethyl)carbamate” is used in the synthesis of functionalized N-arylaminoethyl amides.
Thorough Summary of the Results or Outcomes Obtained: The synthesized N-arylaminoethyl amides have shown effective inhibition of cathepsin S.
Benzyl N-(2-hydroxyethyl)carbamate is a chemical compound with the molecular formula CHNO and a molecular weight of 195.22 g/mol. It is characterized by the presence of a benzyl group attached to a carbamate functional group, which is further linked to a 2-hydroxyethyl moiety. This compound appears as a white powder and is also known by various synonyms such as N-(benzyloxycarbonyl)ethanolamine and 2-(carbobenzoxyamino)-1-ethanol .
Benzyl N-(2-hydroxyethyl)carbamate exhibits biological activity primarily through its role as an intermediate in synthesizing biologically active compounds. For instance, it has been utilized in the preparation of alkynylaryladenines, which act as A2A adenosine receptor agonists. These agonists have implications in modulating hepatic glucose production, making this compound relevant in metabolic research .
The synthesis of Benzyl N-(2-hydroxyethyl)carbamate can be achieved through several methods:
Benzyl N-(2-hydroxyethyl)carbamate is used in various applications:
Studies involving Benzyl N-(2-hydroxyethyl)carbamate have focused on its interactions with biological targets, particularly its role as an agonist for adenosine receptors. These studies help elucidate its mechanism of action and potential side effects when used in therapeutic contexts. Additionally, its reactivity with various nucleophiles has been explored to develop new synthetic pathways for hydroxamic acids and related compounds .
Benzyl N-(2-hydroxyethyl)carbamate shares structural similarities with several other carbamate derivatives. Here is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Benzyl carbamate | Simple benzyl group attached to carbamate | Basic structure, less functional complexity |
N-benzyl-N-(2-hydroxyethyl)urea | Urea linkage instead of carbamate | Different reactivity profile due to urea |
Ethyl N-(2-hydroxyethyl)carbamate | Ethyl group instead of benzyl | Less steric hindrance compared to benzyl |
Benzyl N-(hydroxymethyl)carbamate | Hydroxymethyl substitution | Potentially different biological activity |
Benzyl N-(2-hydroxyethyl)carbamate stands out due to its combination of both benzyl and hydroxyethyl functionalities, allowing for diverse reactivity and applications not found in simpler analogs.
Irritant